molecular formula C14H18Cl2N2O2 B1443198 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride CAS No. 1251925-10-6

2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride

Cat. No. B1443198
CAS RN: 1251925-10-6
M. Wt: 317.2 g/mol
InChI Key: HYOPUWSZNTWFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride” is a complex organic molecule that contains several functional groups. It has a benzodiazole ring, which is a type of heterocyclic compound containing a benzene ring fused to a diazole ring. This structure is chlorinated at the 5-position. The benzodiazole is connected to a butanoic acid group via a methylene bridge. The butanoic acid group is substituted with an ethyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzodiazole ring system, the linear butanoic acid chain, and the chlorine atom. The presence of the benzodiazole might confer aromatic stability to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzodiazole might undergo electrophilic substitution reactions, while the carboxylic acid could participate in various reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar carboxylic acid group might increase its solubility in water .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Related Compounds : Research on the synthesis of compounds with similar structures to 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride has been explored. For instance, a study focused on synthesizing compounds with potential biological activity, utilizing chlorosubstituted anthranilic acids and acetic anhydride as starting materials (Párkányi & Schmidt, 2000).

Antitumor Evaluation and Molecular Modeling

  • Antitumor Properties and QSAR Studies : Another research area involves antitumor evaluation, molecular modeling, and Quantitative Structure-Activity Relationship (QSAR) studies of novel compounds. These studies aim to assess the cytotoxic activity against various cancer cell lines, providing insights into the potential therapeutic applications of these compounds (Tomorowicz et al., 2020).

Coordination Polymers and Their Properties

  • Development of Coordination Polymers : Research has also been conducted on the synthesis of coordination polymers using similar chemical structures. These studies involve characterizing their properties such as luminescent and magnetic properties, which can have applications in various fields including materials science (He et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Studies have also focused on the use of similar compounds as corrosion inhibitors, particularly for mild steel in acidic environments. This research is significant in the field of materials science and engineering, providing solutions for preventing metal corrosion (Verma et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The study of benzodiazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research might explore the potential applications of this compound in medicine or other fields .

properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-ethylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2.ClH/c1-3-14(4-2,13(18)19)8-12-16-10-6-5-9(15)7-11(10)17-12;/h5-7H,3-4,8H2,1-2H3,(H,16,17)(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOPUWSZNTWFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC1=NC2=C(N1)C=C(C=C2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride
Reactant of Route 6
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.